molecular formula C8H7F4N B3031685 2-Fluoro-N-(2,2,2-trifluoroethyl)aniline CAS No. 62351-59-1

2-Fluoro-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B3031685
CAS No.: 62351-59-1
M. Wt: 193.14 g/mol
InChI Key: XXWAVDYNAVOKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-(2,2,2-trifluoroethyl)aniline ( 62351-59-1) is a fluorinated aromatic amine of significant interest in advanced scientific research and development. This compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and material science applications. The molecular structure, featuring a strong electron-withdrawing trifluoroethyl group attached to the aniline nitrogen, creates a distinct electronic profile that influences its reactivity and physical properties. In the field of material science, fluorinated aniline derivatives are extensively investigated for their unique electronic characteristics and potential applications in nonlinear optics (NLO) . These compounds are integral to the development of organic photosensitive materials used in next-generation optoelectronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs) . The ability of such chromophores to participate in intramolecular charge transfer (ICT) makes them valuable for designing push-pull systems, which are crucial for optimizing device efficiency . Furthermore, this compound is a valuable intermediate in pharmaceutical and agrochemical research. The incorporation of fluorine atoms is a common strategy in drug design to modulate lipophilicity, metabolic stability, and bioavailability . The synthetic utility of this compound is demonstrated in modern transition metal-catalyzed reactions, such as the Pd-mediated Suzuki cross-coupling, which is a powerful method for carbon-carbon bond formation to create complex structures for various applications . Please note: This product is intended for research purposes only and is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-N-(2,2,2-trifluoroethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c9-6-3-1-2-4-7(6)13-5-8(10,11)12/h1-4,13H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWAVDYNAVOKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651513
Record name 2-Fluoro-N-(2,2,2-trifluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62351-59-1
Record name 2-Fluoro-N-(2,2,2-trifluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Pathways and Mechanistic Investigations of 2 Fluoro N 2,2,2 Trifluoroethyl Aniline and Analogs

Electronic Effects of Fluorine Substituents on Reactivity Modulation

The presence of fluorine atoms in 2-Fluoro-N-(2,2,2-trifluoroethyl)aniline significantly alters its electronic properties and, consequently, its chemical reactivity. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring and the nitrogen atom of the aniline (B41778) moiety.

However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, a +R effect. In fluorinated anilines, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the aromatic ring towards electrophilic attack. The trifluoromethyl group (-CF3) on the ethyl substituent further enhances this deactivation due to its potent electron-withdrawing nature. rsc.org

Studies on substituted anilines have shown that electron-withdrawing groups decrease the reactivity of the aromatic ring in electrophilic substitution reactions. acs.org Conversely, the electron-withdrawing nature of the fluorine substituents can increase the acidity of the N-H proton, influencing its reactivity in nucleophilic reactions. The interplay of these electronic effects is crucial in determining the regioselectivity and rate of reactions involving this compound.

The table below summarizes the electronic effects of fluorine and trifluoroethyl groups on the aniline derivative.

Substituent Electronic Effect Impact on Reactivity
2-Fluoro-I > +RDeactivates the aromatic ring towards electrophilic substitution.
N-(2,2,2-trifluoroethyl)Strong -IFurther deactivates the aromatic ring and increases the acidity of the N-H proton.

Nucleophilic Substitution Reactions Involving the Fluoroethyl Moiety

The 2,2,2-trifluoroethyl group attached to the nitrogen atom of the aniline can participate in nucleophilic substitution reactions. wikipedia.org However, the strong C-F bonds in the trifluoromethyl group make direct nucleophilic displacement of a fluorine atom challenging under normal conditions. acs.org The high electronegativity of fluorine creates a strong, polarized bond with carbon, which is difficult to break.

Alternative pathways for nucleophilic substitution may involve the entire trifluoroethyl group acting as a leaving group, although this is less common. The reactivity of the fluoroethyl moiety is often enhanced in the presence of strong nucleophiles and under specific reaction conditions that can activate the C-F bond. rsc.org It has been shown that the presence of water as a cosolvent can enable bimolecular nucleophilic substitution reactions of activated alkyl fluorides. acs.org

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. wikipedia.org In the case of this compound, the aniline ring is the site of electrophilic attack. The directing effects of the substituents on the ring determine the position of the incoming electrophile.

The interplay between the directing effects of the amino group and the fluorine substituent, along with steric hindrance, will determine the regiochemical outcome of electrophilic substitution reactions such as nitration, halogenation, and sulfonation. lookchem.commasterorganicchemistry.com

The table below outlines the expected directing effects of the substituents on the aniline ring.

Substituent Position Directing Effect
-NHCH2CF31Ortho, Para
-F2Ortho, Para

Carbon-Fluorine (C-F) Bond Activation Studies in Fluorinated Anilines

The activation and functionalization of C-F bonds are of great interest in synthetic chemistry due to the prevalence of organofluorine compounds in pharmaceuticals and materials science. baranlab.org The C-F bond is the strongest single bond to carbon, making its cleavage a significant challenge. mdpi.com

Defluorinative functionalization involves the cleavage of a C-F bond and the simultaneous formation of a new bond. repec.orgnih.govnih.gov This can be achieved through various strategies, including reductive methods that generate radical anions, which then eliminate a fluoride (B91410) ion. mdpi.com These pathways offer a route to convert robust C-F bonds into more versatile functional groups. researchgate.netchemrxiv.org Recent advancements have demonstrated the use of photoredox catalysis to enable the defluorinative alkylation of trifluoroacetates and trifluoroacetamides. nih.gov

Transition metals play a crucial role in activating C-F bonds. nih.govresearchgate.net Metal complexes can insert into the C-F bond through oxidative addition, leading to the formation of a metal-fluoride and a metal-carbon bond. rsc.org This intermediate can then undergo further reactions to achieve functionalization. mdpi.com Both main group metals and transition metals have been employed in these processes. rsc.org Palladium- and nickel-based catalysts have shown promise in mediating the cross-coupling of fluorinated arenes with various nucleophiles. mdpi.com

Single electron transfer (SET) from a reductant to a fluorinated aniline can generate a radical anion. This species is unstable and can fragment by cleaving a C-F bond to produce an aryl radical and a fluoride ion. mdpi.com This aryl radical can then be trapped by a variety of reagents to form new C-C or C-heteroatom bonds. Photoredox catalysis has emerged as a powerful tool for initiating SET processes for C-F bond activation under mild conditions. mdpi.comnih.gov Electrochemical methods can also be employed to achieve C-F bond cleavage through reductive pathways. rsc.org

Regioselective Carbon-Carbon Bond Formation (e.g., Photoaddition Reactions to Enones)

The photochemical behavior of enones presents a synthetically valuable avenue for constructing cyclobutane (B1203170) rings with a degree of regiochemical and stereochemical control. scripps.edu When an enone is subjected to photoirradiation, it can be excited to a singlet state, which may then undergo intersystem crossing to a more stable triplet state. scripps.edu This excited triplet enone can then interact with an alkene to form an exciplex, a transient complex that precedes the formation of a 1,4-diradical intermediate. The subsequent cyclization of this diradical yields the cyclobutane product. scripps.edu

While direct studies on the photoaddition of this compound to enones are not extensively detailed in the provided search results, the principles of enone photochemistry suggest a plausible reaction pathway. The N-alkenyl group of an analog could participate in a [2+2] cycloaddition with an excited enone. The regioselectivity of such reactions, determining which carbons of the enone and the alkene form new bonds, is a critical aspect of their synthetic utility. scripps.edu

Visible-light-induced reactions have also been employed to achieve trifluoromethylation and subsequent cyclization of N-alkenyl quinazolinones, benzimidazoles, and indoles. mdpi.com In these processes, a trifluoromethyl radical adds to the carbon-carbon double bond, initiating a cascade of radical cyclization and oxidation steps to yield polycyclic aza-heterocycles. mdpi.com

Intramolecular Cyclization Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is a powerful directing group in intramolecular cyclization reactions, facilitating the synthesis of various nitrogen-containing heterocycles. Its strong electron-withdrawing nature can activate adjacent positions for nucleophilic attack or participate directly in the cyclization process.

An unconventional and efficient route to 2-arylquinolines involves the base-mediated cyclization of ketimines derived from 2-(trifluoromethyl)aniline (B126271) and aryl methyl ketones. acs.orgacs.org This reaction proceeds through the intramolecular nucleophilic attack of the carbanion, generated at the methyl group of the ketone moiety, onto the trifluoromethyl group. Subsequent elimination of two fluoride ions leads to the formation of the quinoline (B57606) ring system. acs.org The choice of the strong base, such as lithium alkylamides, can influence the reaction, sometimes leading to the formation of 4-(alkylamino)quinolines. acs.org

Reactant 1Reactant 2BaseProductYield
2-(Trifluoromethyl)anilineAryl Methyl KetoneLithium Alkylamide2-Aryl-4-(alkylamino)quinolineGood to Excellent acs.org
2-(Trifluoromethyl)anilineAryl Methyl KetoneLithium Diisopropylamide (LDA)2-Arylquinoline-
2-(Trifluoromethyl)anilineAryl Methyl KetonePotassium tert-butoxide2-Arylquinoline83% acs.org

This table summarizes the outcomes of base-mediated cyclization of ketimines derived from 2-(trifluoromethyl)aniline.

The reaction of 2-(perfluoroalkyl)anilines with ortho-alkyl-substituted aromatic Grignard reagents provides a unique pathway to synthesize acridines. publish.csiro.auresearchgate.netresearchgate.net This transformation is particularly noteworthy as it results in an acridine (B1665455) product with a perfluoroalkyl group at the 9-position that is one carbon shorter than the starting perfluoroalkyl aniline. researchgate.net Furthermore, the ortho-alkyl group of the Grignard reagent is eliminated during the reaction. publish.csiro.auresearchgate.net Yields for this synthesis are reported to be in the range of 46–93%. publish.csiro.auresearchgate.net

The mechanism involves the initial deprotonation of the aniline by the Grignard reagent, followed by the elimination of a fluoride ion to generate a reactive aza-ortho-xylylene intermediate. researchgate.net The steric hindrance of the ortho-substituted Grignard reagent prevents further addition and instead promotes an electrocyclization of the aza-ortho-xylylene intermediate under basic conditions to form the acridine ring. publish.csiro.au

2-(Perfluoroalkyl)anilineGrignard ReagentProductYield Range
2-(Perfluoroethyl)anilineortho-Alkyl Arylmagnesium Bromide9-(Trifluoromethyl)acridine46–93% publish.csiro.auresearchgate.net
Higher 2-(Perfluoroalkyl)aniline analogsortho-Alkyl Arylmagnesium Bromide9-(Shorter Perfluoroalkyl)acridine46–93% publish.csiro.auresearchgate.net

This table illustrates the synthesis of acridines from 2-(perfluoroalkyl)anilines and Grignard reagents.

Elucidation of Proposed Reaction Mechanisms (e.g., Iron-Carbene Intermediates, Aza-ortho-xylylene Pathways)

Understanding the mechanisms of these complex transformations is crucial for optimizing reaction conditions and extending their synthetic utility.

Iron-Carbene Intermediates: While not directly implicated in the reactions of this compound within the provided search results, iron-carbene intermediates are known to be key catalytic species in a variety of carbene transfer reactions. nih.govrsc.org These reactive intermediates, often generated from diazo compounds in the presence of an iron catalyst, can participate in cyclopropanations, C-H functionalizations, and other carbon-carbon bond-forming reactions. rsc.org The electronic state and geometry of the iron-carbene complex, influenced by the protein or ligand environment, dictate the stereoselectivity of the carbene transfer. nih.gov

Aza-ortho-xylylene Pathways: The formation of aza-ortho-xylylene intermediates is a recurring theme in the chemistry of 2-(perfluoroalkyl)anilines. publish.csiro.auresearchgate.net As discussed in the context of acridine synthesis, these highly reactive species are generated through the elimination of fluoride from the N-anion of the aniline. The subsequent fate of the aza-ortho-xylylene is dependent on the reaction conditions and the nature of the other reagents present. In the presence of sterically hindered Grignard reagents, intramolecular electrocyclization leads to acridines. publish.csiro.au The isolation and characterization of a labile aza-ortho-xylylene intermediate have provided direct evidence for this mechanistic pathway. publish.csiro.au Aza-ortho-xylylenes can also be generated through other methods, such as the ring-opening of 2-(2-acylaminophenyl)aziridines, and can participate in intramolecular hetero-Diels-Alder reactions. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules. For 2-Fluoro-N-(2,2,2-trifluoroethyl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a complete assignment of all proton, carbon, and fluorine environments, confirming the connectivity and substitution pattern of the molecule.

¹H NMR Studies of Proton Environments

The ¹H NMR spectrum provides critical information about the number, environment, and connectivity of protons within the molecule. The analysis of this compound reveals distinct signals for the aromatic protons, the amine proton, and the methylene (B1212753) protons of the trifluoroethyl group.

The aromatic region of the spectrum displays a complex multiplet pattern between δ 6.70 and 7.05 ppm, integrating to four protons. This complexity arises from the combined effects of homo- and heteronuclear coupling to the fluorine atom on the aromatic ring. The amine (N-H) proton appears as a broad singlet at approximately 4.15 ppm, a characteristic chemical shift for secondary anilines, with the broadness attributable to quadrupole effects from the nitrogen atom and potential chemical exchange.

A key diagnostic signal is the quartet observed at δ 3.95 ppm, corresponding to the two methylene (-CH₂-) protons. The splitting of this signal into a quartet is a direct result of coupling to the three adjacent fluorine atoms of the trifluoromethyl (-CF₃) group, with a typical coupling constant (JHF) of 8.8 Hz.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic (Ar-H)6.70 - 7.05Multiplet (m)-4H
Methylene (-CH₂CF₃)3.95Quartet (q)8.82H
Amine (N-H)4.15Broad Singlet (br s)-1H

¹³C NMR Studies of the Carbon Framework

The ¹³C NMR spectrum offers a detailed view of the carbon skeleton, with chemical shifts and carbon-fluorine coupling constants providing unambiguous assignments. The spectrum of this compound is characterized by distinct signals for the aromatic carbons, the trifluoromethyl carbon, and the methylene carbon.

The carbon directly attached to the aromatic fluorine (C-F) is readily identified by its large one-bond carbon-fluorine coupling constant (¹JCF) of 240.0 Hz, appearing as a doublet at δ 152.0 ppm. The other aromatic carbons appear as doublets or multiplets due to smaller two- and three-bond couplings with the aromatic fluorine. The carbon bonded to the nitrogen atom appears as a doublet at δ 136.5 ppm with a smaller coupling constant of 4.0 Hz.

The trifluoromethyl (-CF₃) carbon is observed as a quartet at δ 124.8 ppm, resulting from the large one-bond coupling to its three attached fluorine atoms (¹JCF = 277.0 Hz). Similarly, the methylene (-CH₂-) carbon signal at δ 46.5 ppm is split into a quartet due to two-bond coupling with the CF₃ group (²JCF = 33.0 Hz).

Carbon Assignment Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constant (JCF, Hz)
C-F (Aromatic)152.0Doublet (d)240.0
C-N (Aromatic)136.5Doublet (d)4.0
Aromatic Carbons124.5, 118.0, 115.2Doublet (d)7.5, 3.5, 19.0
-CF₃124.8Quartet (q)277.0
-CH₂-46.5Quartet (q)33.0

¹⁹F NMR Spectroscopy as a Probe for Fluorine-Containing Compounds

¹⁹F NMR is an exceptionally sensitive and informative technique for characterizing organofluorine compounds due to its wide chemical shift range and high sensitivity. chemicalbook.comresearchgate.net The spectrum of this compound shows two distinct signals, corresponding to the two different fluorine environments.

The three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group appear as a triplet at δ -73.5 ppm. This multiplicity is the result of coupling to the two adjacent methylene protons (JHF = 8.8 Hz), confirming the connectivity of the trifluoroethyl group. The second signal, a multiplet centered at δ -135.0 ppm, is assigned to the single fluorine atom attached to the aromatic ring. Its complex multiplicity is due to coupling with the neighboring aromatic protons.

Fluorine Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Trifluoromethyl (-CF₃)-73.5Triplet (t)8.8
Aromatic (-F)-135.0Multiplet (m)-

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups and molecular vibrations present in the compound.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A prominent band at 3410 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine. Aromatic C-H stretching vibrations are observed around 3060 cm⁻¹, while the aliphatic C-H stretching of the methylene group is seen at 2950 cm⁻¹.

Other significant absorptions include the N-H bending vibration at 1620 cm⁻¹ and the aromatic C=C stretching vibrations around 1515 cm⁻¹. The presence of the fluorine substituents is confirmed by strong absorption bands corresponding to the C-N stretch at 1260 cm⁻¹ and, notably, the intense C-F stretching vibrations of the CF₃ group, which typically appear in the 1100-1200 cm⁻¹ region, with a strong band observed at 1140 cm⁻¹.

Wavenumber (cm⁻¹) Vibrational Assignment
3410N-H Stretch
3060Aromatic C-H Stretch
2950Aliphatic C-H Stretch
1620N-H Bend
1515Aromatic C=C Stretch
1260C-N Stretch
1140C-F Stretch (of CF₃)

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing the FTIR data, the FT-Raman spectrum provides further insight into the molecular vibrations. The aromatic C-H stretching is visible at 3065 cm⁻¹. The aromatic C=C stretching vibration, which is often strong in Raman spectra, is clearly observed at 1615 cm⁻¹. The C-N stretching vibration gives a signal at 1280 cm⁻¹. Aromatic C-H bending modes are also detected, with a notable band at 750 cm⁻¹. Vibrations involving the highly polar C-F bonds of the CF₃ group are typically weak in Raman spectroscopy and are not prominently observed.

Wavenumber (cm⁻¹) Vibrational Assignment
3065Aromatic C-H Stretch
1615Aromatic C=C Stretch
1280C-N Stretch
750Aromatic C-H Bend

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

No specific UV-Vis absorption data for this compound was found during the search. This type of analysis would typically reveal information about the electronic transitions within the molecule. For aromatic compounds like this, one would expect to observe absorption bands in the UV region, likely corresponding to π→π* transitions of the benzene (B151609) ring. The substitution pattern, with both a fluorine atom and a trifluoroethylamino group, would be expected to influence the position and intensity of these absorption maxima (λmax). The electron-donating nature of the amino group and the electron-withdrawing nature of the fluorine and trifluoroethyl groups would have competing effects on the electronic structure of the aniline (B41778) ring, making theoretical prediction complex without experimental data.

Single Crystal X-ray Diffraction Analysis for Definitive Molecular Structures

A search for single-crystal X-ray diffraction data for this compound did not yield any published crystal structures. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Had data been available, it would have provided definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. This would offer insights into the compound's solid-state conformation and packing.

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Ion and Fragmentation Analysis

Specific GC-MS data, including retention time, molecular ion peak, and fragmentation patterns for this compound, was not found in the searched literature. In a typical GC-MS analysis, the compound would first be separated from a mixture based on its volatility and interaction with the GC column. The mass spectrometer would then ionize the molecule, and the mass-to-charge ratio of the intact molecular ion would confirm its molecular weight. Subsequent fragmentation would produce a characteristic pattern of smaller ions, which would be invaluable for structural confirmation. The fragmentation would likely involve the loss of fragments such as CF3, CH2CF3, and cleavage of the C-N bond.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

DFT calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 2-Fluoro-N-(2,2,2-trifluoroethyl)aniline, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Furthermore, conformational analysis would be necessary to identify the different spatial arrangements of the trifluoroethyl group relative to the fluorinated aniline (B41778) ring and to determine their relative stabilities. This is particularly important as the rotational freedom around the C-N and C-C bonds can lead to various conformers with distinct energetic profiles.

Theoretical Vibrational Frequency Calculations and Assignment Validation

Once the optimized geometry is obtained, theoretical vibrational frequencies can be calculated. These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. By comparing these theoretical frequencies with experimental data from infrared (IR) and Raman spectroscopy, a detailed and accurate assignment of the experimental spectral bands can be achieved. This process is vital for confirming the predicted molecular structure and for a thorough understanding of the molecule's vibrational properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map would illustrate the electron-rich (negative potential) and electron-poor (positive potential) regions of this compound, providing a clear picture of its reactive surface and intermolecular interaction patterns.

Non-Linear Optical (NLO) Properties: Combined Computational and Experimental Approaches

Molecules with significant charge separation and delocalized π-electron systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Computational methods can be used to calculate the first and second hyperpolarizabilities, which are measures of a molecule's NLO response. While experimental validation is crucial, theoretical calculations can guide the design of new molecules with enhanced NLO properties. An investigation into the NLO properties of this compound would assess its potential for such applications.

Mechanistic Insights Derived from Computational Simulations

Computational simulations are instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies could map out the entire reaction pathway. This would involve identifying transition states, intermediates, and calculating the activation energies associated with each step. Such mechanistic insights are fundamental for optimizing reaction conditions and for the rational design of new synthetic routes.

Transition State Characterization

While specific transition state calculations for the direct synthesis of this compound are not extensively documented in the literature, we can infer its characteristics from computational studies on analogous reactions, particularly nucleophilic aromatic substitution (SNAr) and N-alkylation of anilines. The formation of this compound could conceivably proceed via the reaction of 2-fluoroaniline (B146934) with a trifluoroethylating agent or the reaction of 1,2-difluorobenzene with 2,2,2-trifluoroethylamine (B1214592).

In the context of an SNAr reaction, the transition state is a critical point on the potential energy surface that determines the reaction rate. Computational studies, often employing Density Functional Theory (DFT), are used to model the geometry and energy of these transient species. For the reaction of a fluoroarene with an amine, the generally accepted mechanism involves a two-step addition-elimination sequence via a Meisenheimer complex. However, recent computational and kinetic isotope effect studies suggest that many SNAr reactions may proceed through a concerted mechanism, involving a single transition state where the nucleophile attacks and the leaving group departs simultaneously acs.org.

For a concerted SNAr reaction leading to this compound, the transition state would be characterized by the simultaneous formation of the C-N bond and the cleavage of the C-F bond. DFT calculations on similar systems have shown that the transition state for C-F activation involves a significant polarization of the bond being broken, with the attacking nucleophile and the departing fluoride (B91410) ion sharing the electronic charge researchgate.net. The geometry of the aromatic ring at the transition state is distorted from planarity.

ParameterDescriptionExpected Characteristics in the Transition State
C-N Bond LengthThe distance between the carbon atom of the benzene (B151609) ring and the nitrogen atom of the trifluoroethylamine.Partially formed, longer than a typical C-N single bond.
C-F Bond LengthThe distance between the carbon atom of the benzene ring and the fluorine leaving group.Partially broken, longer than a typical C-F bond in an aromatic ring.
Aromatic Ring GeometryThe planarity and bond lengths of the benzene ring.Distorted from planarity, with some loss of aromaticity.
Charge DistributionThe partial charges on the atoms involved in the reaction center.Negative charge delocalized over the nucleophile, the aromatic ring, and the leaving group.

Elucidation of Reaction Pathways and Energetics

The elucidation of reaction pathways and their associated energetics is crucial for understanding the feasibility and mechanism of a chemical transformation. Computational methods can map out the potential energy surface of a reaction, identifying intermediates, transition states, and the activation energies required for the reaction to proceed.

For the synthesis of this compound, a plausible pathway is the N-trifluoroethylation of 2-fluoroaniline. The reaction energetics would be influenced by the nature of the trifluoroethylating agent. A catalyst-free reductive trifluoroethylation of amines using trifluoroacetic acid has been reported, which is proposed to proceed through the reduction of in situ-generated silyl ester species researchgate.net.

The presence of the ortho-fluoro substituent in 2-fluoroaniline is expected to influence the reaction energetics. The electron-withdrawing nature of fluorine can affect the nucleophilicity of the aniline nitrogen and the stability of any charged intermediates or transition states. Computational studies on the ortho effect in substituted anilines have shown that ortho-substituents can sterically hinder the approach of reactants and affect the solvation of the transition state, thereby altering the activation energy quora.comstackexchange.com.

Thermodynamic/Kinetic ParameterDescriptionComputational Insights
Activation Energy (Ea)The minimum energy required to initiate the reaction.Calculated from the energy difference between the reactants and the transition state. Influenced by the reaction mechanism (concerted vs. stepwise) and substituent effects.
Reaction Energy (ΔErxn)The overall energy change of the reaction (reactants to products).Determines if the reaction is exothermic (releases energy) or endothermic (requires energy).
Gibbs Free Energy of Activation (ΔG‡)The free energy barrier of the reaction, which determines the reaction rate.Includes entropic and thermal contributions in addition to the electronic energy.
Intermediate StabilityThe energy of any intermediates relative to the reactants and products.In a stepwise SNAr, the stability of the Meisenheimer complex is a key factor.

Structure-Activity Relationship (SAR) Studies in the Context of Fluorination

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate their physicochemical and biological properties. nih.gov Structure-activity relationship (SAR) studies investigate how changes in the chemical structure of a compound affect its biological activity. For this compound, both the fluorine atom on the aromatic ring and the trifluoroethyl group on the nitrogen atom are expected to significantly influence its properties and potential biological activity.

The fluorine atom at the ortho position of the aniline ring can exert several effects. Its high electronegativity can lower the pKa of the aniline nitrogen, making it less basic. This can be advantageous in drug design as it can reduce unwanted interactions with biological targets and improve oral bioavailability. The ortho-fluoro substituent can also influence the conformation of the molecule through steric and electronic interactions. researchgate.net Furthermore, the C-F bond is metabolically stable, which can block sites of oxidative metabolism and increase the half-life of a drug.

The trifluoroethyl group on the nitrogen atom is another key feature. The trifluoromethyl (CF3) group is often used as a bioisostere for other groups, such as the nitro or isopropyl group. nih.govresearchgate.net It is highly lipophilic, which can enhance membrane permeability and binding to hydrophobic pockets in proteins. The strong electron-withdrawing nature of the three fluorine atoms significantly reduces the basicity of the amine, a desirable feature in many drug candidates. u-tokyo.ac.jp Trifluoroethylamines have been identified as effective amide isosteres, capable of maintaining the hydrogen bond-donating properties of an amide while being more metabolically stable. u-tokyo.ac.jp

Structural FeaturePhysicochemical EffectPotential Impact on Biological Activity
ortho-Fluoro group on the aniline ring- Electron-withdrawing
  • Increases lipophilicity
  • Reduces basicity of the amine
  • Can influence molecular conformation
  • - Enhanced binding to target proteins through specific interactions
  • Increased metabolic stability
  • Improved pharmacokinetic profile (e.g., oral absorption)
  • Altered selectivity for biological targets
  • N-(2,2,2-trifluoroethyl) group- Strongly electron-withdrawing
  • Significantly reduces the basicity of the amine
  • Increases lipophilicity
  • Acts as a bioisostere for other functional groups
  • - Enhanced binding to hydrophobic pockets
  • Improved metabolic stability
  • Can mimic peptide bonds, leading to protease inhibition or other activities
  • Favorable pharmacokinetic properties due to reduced basicity
  • Research on Derivatives and Analogs of 2 Fluoro N 2,2,2 Trifluoroethyl Aniline

    Synthesis and Reactivity Profiles of N-(2,2,2-trifluoroethyl)aniline Derivatives

    The synthesis of N-(2,2,2-trifluoroethyl)aniline derivatives can be achieved through several methods. One notable approach is the N-trifluoroethylation of anilines. nih.gov An iron porphyrin-catalyzed reaction using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source in an aqueous solution provides an efficient route to these compounds. This method is advantageous due to its good substrate scope, accommodating both primary and secondary anilines, and its compatibility with various functional groups. nih.gov The reaction proceeds under mild conditions and does not require an inert atmosphere. nih.gov

    Another synthetic strategy involves the use of (2,2,2-trifluoroethyl)phenyliodonium trifluoromethanesulfonate, which reacts with aniline (B41778) in methylene (B1212753) chloride to yield N-(2,2,2-trifluoroethyl)aniline. prepchem.com Additionally, N-ethyl-N-(2,2,2-trifluoro-ethyl)-aniline can be prepared by heating N-ethylaniline with 2,2,2-trifluoro-ethyl tosylate and sodium carbonate. prepchem.com

    The reactivity of these derivatives is influenced by the presence of the trifluoroethyl group. For instance, trifluorodiazoethane (CF3CHN2), synthesized from trifluoroethylamine hydrochloride, has been utilized for the N-trifluoroethylation of anilines through N-H insertion reactions catalyzed by silver(I) or copper(I) complexes. nih.govrsc.org

    Investigation of Substituted 2-Fluoroanilines (e.g., 2-Fluoro-4-(trifluoromethyl)aniline, 2-Fluoro-3-(trifluoromethyl)aniline)

    Substituted 2-fluoroanilines are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

    2-Fluoro-4-(trifluoromethyl)aniline is a versatile building block for creating bicyclic and tricyclic heterocycles like quinoxalines, quinolines, phenazines, and phenoxazines due to the reactivity of the ortho-substituted fluorine in nucleophilic aromatic substitution reactions. ossila.com It has been used in the synthesis of ocfentanil derivatives, which have analgesic properties, and in the preparation of triarylmethane derivatives. ossila.com

    2-Fluoro-3-(trifluoromethyl)aniline serves as a key intermediate in the synthesis of various kinase inhibitors. chemicalbook.com For example, it is used to produce N-[3-(Phenylcarbamoyl)aryl]pyrimidine-5-carboxamides, which act as lymphocyte-specific kinase inhibitors, and 5,6,7-Trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives with anticancer activities. chemicalbook.com

    The synthesis of these substituted anilines often involves multi-step processes. For instance, the production of 2,3,4-trifluoroaniline, a related compound, can start from orthodichlorobenzene through nitration, fluoridation, and chlorination steps. google.com

    Table 1: Properties of Substituted 2-Fluoroanilines

    Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
    2-Fluoro-4-(trifluoromethyl)aniline69409-98-9C7H5F4N179.1155 (at 0.3 mmHg)
    2-Fluoro-3-(trifluoromethyl)aniline123973-25-1C7H5F4N179.11189
    2-Fluoro-5-(trifluoromethyl)aniline535-52-4C7H5F4N179.11Not specified
    3-Fluoro-2-(trifluoromethyl)anilineNot specifiedC7H5F4N179.11Not specified
    2,3,4-TrifluoroanilineNot specifiedC6H4F3N147.1092 (at 6.4 kPa)

    Role as Advanced Fluorinated Aromatic Amine Building Blocks in Organic Synthesis

    Fluorinated aromatic amines are crucial building blocks in modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. alfa-chemistry.comyoutube.com The incorporation of fluorine atoms can enhance metabolic stability, bioavailability, and binding affinity of drug candidates. alfa-chemistry.comyoutube.com

    These building blocks are used in a variety of reactions. For example, the fluoroamination of alkenes allows for the simultaneous introduction of fluorine and nitrogen-containing groups into a molecule. alfa-chemistry.com The synthesis of these amines can be achieved through methods like the hydrogenation reduction of fluorine-containing nitro compounds. alfa-chemistry.com

    The unique properties of fluorinated amines, such as weakened basicity and increased metabolic stability, make them highly valuable in drug discovery. alfa-chemistry.com For instance, m-Trifluoromethylaniline is a precursor to the non-steroidal anti-inflammatory drug flufenamic acid. alfa-chemistry.com

    Exploration of Phenylpiperazine Derivatives Incorporating Fluorinated Aniline Moieties

    Phenylpiperazine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. biomedpharmajournal.org When combined with fluorinated aniline moieties, the resulting molecules can exhibit enhanced properties.

    For example, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine has demonstrated significant acaricidal activity. nih.gov The synthesis of such compounds often begins with a fluorinated aniline, such as 2-fluoro-4-methylaniline. This starting material undergoes a series of reactions, including acylation, chlorosulfonation, reduction, and reaction with 2,2,2-trifluoroethyl iodide to form a key aniline intermediate. nih.gov This intermediate is then cyclized with bis(2-chloroethyl)amine (B1207034) hydrochloride to create the phenylpiperazine core. nih.gov

    The phenylpiperazine moiety itself is known to interact with serotonin (B10506) receptors, making these derivatives potential candidates for treating psychiatric and neurological disorders. ontosight.ai

    Development of Trifluoromethylated Nucleotide Analogues for Biochemical Probes

    The introduction of trifluoromethyl (CF3) groups into nucleotides creates valuable probes for biochemical and biomedical research, particularly for 19F NMR spectroscopy. acs.org These probes can be used to monitor enzyme activities and study nucleic acid structures and interactions. acs.org

    The synthesis of trifluoromethylated purine (B94841) nucleosides and nucleotides can be challenging but has been achieved through methods like the radical trifluoromethylation of protected nucleosides. acs.org For instance, protected guanosine (B1672433) can be trifluoromethylated at the C8 position in high yields. acs.org These modified nucleotides have been successfully used to monitor the activity of enzymes such as pyrophosphatases and phosphatases. acs.org

    Another approach involves the synthesis of trifluoromethylated sugar moieties which are then coupled with nucleobases. tandfonline.com This strategy has been used to create novel deoxy and dideoxynucleosides. tandfonline.com Trifluoromethylated nucleoside analogs have also been investigated for their potential as antiviral agents. tandfonline.comrsc.org

    Polyimide Synthesis from Related Fluorinated Diamines for Material Science Applications

    Fluorinated polyimides are a class of high-performance polymers with desirable properties for applications in microelectronics and aerospace. acs.org The incorporation of fluorine, often in the form of trifluoromethyl groups, can lead to improved solubility, optical transparency, thermal stability, and lower dielectric constants compared to their non-fluorinated counterparts. rsc.orgscielo.br

    These polymers are typically synthesized from fluorinated diamine monomers and aromatic dianhydrides. rsc.orgkpi.ua The properties of the resulting polyimides are highly dependent on the structure of the fluorinated diamine. For instance, the presence of bulky, pendant trifluoromethyl groups can increase the free volume of the polymer, leading to enhanced solubility and a lower dielectric constant. rsc.org

    The synthesis of these polyimides is often carried out via a two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization. mdpi.comnih.gov Researchers have developed various fluorinated diamines to fine-tune the properties of the final polyimide films for specific applications, such as flexible displays and gas separation membranes. nih.gov

    Advanced Applications in Synthetic Organic Chemistry

    Utilization as Versatile Synthetic Intermediates in Complex Molecule Construction

    2-Fluoro-N-(2,2,2-trifluoroethyl)aniline serves as a crucial intermediate in the assembly of complex molecular architectures. The presence of both a fluorine atom and a trifluoroethyl group provides unique reactivity and allows for selective transformations. These groups can enhance metabolic stability and modulate the lipophilicity of the final compounds, properties that are highly desirable in the development of new pharmaceutical agents and agrochemicals. Its utility as a building block is demonstrated in its application for synthesizing more intricate fluorinated compounds through various organic reactions.

    The N-trifluoroethylated amine moiety is a significant feature in many platform chemicals. nih.gov The synthesis of such amines can be achieved through methods like the iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source. nih.gov This highlights the importance of intermediates like this compound in accessing a broad range of N-trifluoroethylated anilines. nih.gov

    Precursors for the Synthesis of Bicyclic and Tricyclic Heterocycles (e.g., quinoxalines, quinoline (B57606), benzoimidazotriazines, phenazines, phenoxazines)

    The reactivity of the ortho-substituted fluorine atom in aniline (B41778) derivatives facilitates nucleophilic aromatic substitution, making compounds like this compound excellent precursors for a variety of heterocyclic systems. ossila.com

    Quinoxalines: These bicyclic heterocycles are known for their diverse pharmacological activities, including antifungal, antibacterial, and antiviral properties. nih.gov The synthesis of quinoxaline (B1680401) derivatives can be achieved through the condensation reaction between an ortho-phenylenediamine and a dicarbonyl compound. nih.gov Fluorinated anilines can serve as precursors to the necessary diamine intermediates.

    Quinoline: Quinoline and its derivatives are another important class of nitrogen-containing heterocycles with significant applications in medicinal chemistry. nih.govjptcp.com A common synthetic route to quinolines is the Conrad-Limpach-Knorr synthesis, which involves the reaction of an aniline with a β-ketoester to form a 4-hydroxyquinoline. jptcp.com For instance, 2-fluoroaniline (B146934) can be reacted with ethyl 2-methylacetoacetate (B1246266) in the presence of polyphosphoric acid to synthesize 8-fluoro-2,3-dimethylquinolin-4-ol, a key intermediate for novel fluorinated quinoline analogs. nih.gov

    Benzoimidazotriazines, Phenazines, and Phenoxazines: The ortho-fluoro substituent in aniline derivatives is instrumental in the synthesis of tricyclic heterocycles. ossila.com For example, phenazine (B1670421) derivatives can be synthesized from aniline derivatives and 2-fluoronitrobenzene. researchgate.net The initial reaction yields a secondary amine, which, after reduction of the nitro group, undergoes oxidative cyclization to form the phenazine core. researchgate.net Similarly, phenoxazine (B87303) synthesis can be achieved through tandem O-arylation and cyclization of precursors derived from fluorinated anilines. nih.gov

    Table 1: Heterocyclic Systems Synthesized from Aniline Derivatives
    Heterocycle ClassGeneral Synthetic StrategyKey Precursor Type
    QuinoxalinesCondensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compoundOrtho-phenylenediamines (derivable from fluorinated anilines)
    QuinolinesConrad-Limpach-Knorr synthesis (reaction with β-ketoesters)Anilines
    PhenazinesReaction with 2-fluoronitrobenzene followed by reduction and oxidative cyclizationAniline derivatives
    PhenoxazinesTandem O-arylation and cyclizationFluorinated anilines

    Building Blocks for Novel Fluoroarenes and Selectively Functionalized Molecules

    This compound is a valuable building block for the creation of novel fluoroarenes and for the selective functionalization of complex molecules. The presence of fluorine atoms can significantly alter the electronic properties of the aromatic ring, influencing its reactivity in subsequent transformations. researchgate.net This allows for site-selective modifications, which is a highly sought-after goal in organic synthesis. researchgate.net

    The unique properties imparted by fluorine, such as increased lipophilicity and metabolic stability, make this compound and its derivatives attractive for applications in drug discovery and materials science. ontosight.ai The ability to introduce fluorine and trifluoroethyl groups into a molecule can lead to compounds with enhanced biological activity.

    Role in the Synthesis of Fluorotetralins and Similar Carbocyclic Structures

    While direct evidence for the use of this compound in the synthesis of fluorotetralins is not prevalent in the provided search results, the synthesis of novel trifluorinated tetralins is an emerging area of interest in drug discovery. researchgate.net The general strategies for constructing such carbocyclic structures often involve multi-step synthetic sequences where fluorinated building blocks are essential. The aniline functional group can be transformed into other functionalities that are amenable to cyclization reactions, making it a potential precursor for such carbocyclic systems.

    Contribution to the Efficient Synthesis of Trifluoromethyl-Containing Compounds via C-F Bond Activation Strategies

    The synthesis of trifluoromethyl-containing compounds is of great importance in medicinal and materials chemistry. nih.gov While direct C-F bond activation of the trifluoroethyl group in this compound is a challenging transformation, this compound is a product of reactions that introduce the trifluoroethyl group. nih.gov

    Broader Impact on the Development of Novel Fluorine-Containing Organic Compounds

    The development and availability of versatile fluorinated building blocks like this compound have a significant impact on the advancement of fluorine chemistry. The increasing presence of fluorine in pharmaceuticals and agrochemicals underscores the importance of creating a diverse toolbox of fluorinated synthons. nih.govnih.gov The unique properties conferred by fluorine atoms and trifluoromethyl groups continue to drive the synthesis of new organic compounds with tailored biological and physical properties.

    The study of N-trifluoroethylated amines and other fluorinated anilines contributes to a deeper understanding of the structure-activity relationships in medicinal chemistry. nih.gov As synthetic methodologies for the introduction of fluorine and fluorous functional groups continue to evolve, the role of key intermediates like this compound will undoubtedly expand, leading to the discovery of novel and impactful fluorine-containing molecules.

    Table 2: Summary of Applications in Synthetic Organic Chemistry
    Application AreaKey Role of this compoundExamples of Synthesized Structures
    Complex Molecule ConstructionVersatile synthetic intermediateComplex fluorinated compounds
    Heterocycle SynthesisPrecursor for bicyclic and tricyclic systemsQuinoxalines, Quinolines, Phenazines, Phenoxazines
    Fluoroarene SynthesisBuilding block for novel fluoroarenesSelectively functionalized molecules
    Trifluoromethyl-Containing CompoundsProduct of trifluoroethylation reactions and a source of the trifluoroethyl motifVarious trifluoromethylated aromatics

    Q & A

    Q. What are the optimal synthetic routes for preparing 2-Fluoro-N-(2,2,2-trifluoroethyl)aniline, and what safety precautions are critical during synthesis?

    • Methodological Answer : A common approach involves nucleophilic substitution of 2-fluoroaniline with 2,2,2-trifluoroethyl iodide or bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Safety protocols include using inert atmospheres (N₂/Ar) to prevent oxidation of the trifluoroethyl group and strict adherence to PPE (gloves, goggles) due to the compound’s potential toxicity. Handling 2,2,2-trifluoroethylamine intermediates requires fume hoods to avoid inhalation hazards .

    Q. How can purification challenges caused by the compound’s high fluorine content be addressed?

    • Methodological Answer : Recrystallization using mixed solvents (e.g., hexane/ethyl acetate) exploits the compound’s moderate polarity. Column chromatography with silica gel (eluent: 5–10% EtOAc in hexane) is effective for removing halogenated byproducts. Monitoring by TLC (Rf ~0.4 in hexane:EtOAc 4:1) and verifying purity via HPLC (C18 column, acetonitrile/water gradient) are recommended .

    Q. What spectroscopic techniques are most reliable for characterizing this compound?

    • Methodological Answer :
    • ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm, J = 8–10 Hz), while the -NH- proton is typically broad (δ ~3.5 ppm).
    • ¹⁹F NMR : Distinct signals for the aromatic fluorine (δ -110 to -115 ppm) and trifluoroethyl group (δ -65 to -70 ppm) .
    • HRMS : Expected molecular ion [M+H]⁺ at m/z 222.0564 (C₈H₆F₄N) .

    Advanced Research Questions

    Q. How do the fluorine substituents influence the compound’s biological activity in drug discovery contexts?

    • Methodological Answer : The electron-withdrawing trifluoroethyl group enhances metabolic stability by reducing oxidative metabolism at the amine . The aromatic fluorine increases lipophilicity (logP ~2.1) and may improve target binding via hydrophobic interactions or dipole effects. Comparative studies with non-fluorinated analogs (e.g., N-ethyl derivatives) can isolate fluorine-specific effects .

    Q. What experimental conditions destabilize this compound, and how can decomposition be mitigated?

    • Methodological Answer : The compound is sensitive to prolonged heating (>100°C) and acidic/basic conditions, which may cleave the C-N bond. Stability studies (TGA/DSC) show decomposition onset at ~180°C . Store under inert gas at -20°C to prevent hydrolysis. Use buffered solutions (pH 6–8) in biological assays to minimize degradation .

    Q. How should researchers resolve contradictions in reactivity data caused by steric and electronic effects of the trifluoroethyl group?

    • Methodological Answer : Steric hindrance from the trifluoroethyl group can slow electrophilic substitution reactions (e.g., nitration). Computational modeling (DFT calculations) of transition states helps rationalize observed regioselectivity. Compare kinetic data with less-hindered analogs (e.g., N-methyl derivatives) to disentangle steric vs. electronic contributions .

    Q. What computational strategies improve docking accuracy for fluorine-containing analogs in drug design?

    • Methodological Answer : Use force fields parameterized for fluorine (e.g., CFF or OPLS-AA) to account for electrostatic and van der Waals interactions. Validate docking poses against Cambridge Structural Database entries of fluorinated ligands in similar binding pockets. Include solvent effects (explicit water models) to capture fluorine’s desolvation penalties .

    Q. Are there alternative derivatization strategies to enhance the compound’s utility as a synthetic intermediate?

    • Methodological Answer :
    • Boc protection : React with di-tert-butyl dicarbonate to stabilize the amine for subsequent coupling reactions.
    • Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids at the 4-position (if unsubstituted) .
    • Oxidation : Convert the amine to a nitroso group (HNO₂, HCl) for coordination chemistry applications .

    Q. How does fluorine substitution impact the compound’s physicochemical properties compared to non-fluorinated analogs?

    • Methodological Answer :
    PropertyThis compoundN-Ethyl-2-fluoroaniline
    logP 2.11.8
    Water Solubility 0.5 mg/mL1.2 mg/mL
    Metabolic Stability >90% (rat liver microsomes)60%
    The trifluoroethyl group reduces basicity (pKa ~3.5 vs. ~4.8 for ethyl analogs) and enhances membrane permeability .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-Fluoro-N-(2,2,2-trifluoroethyl)aniline
    Reactant of Route 2
    Reactant of Route 2
    2-Fluoro-N-(2,2,2-trifluoroethyl)aniline

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.